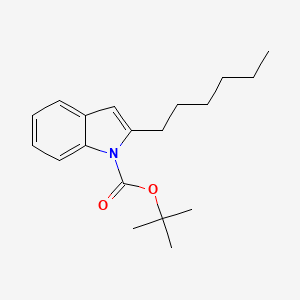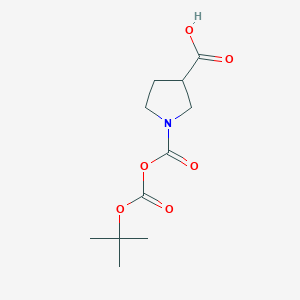
2-Ethyl-6-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 2-ethyl-6-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H11SO3H+SOCl2→C9H11ClO2S+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethyl-6-methylbenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
2-Ethyl-6-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .
Comparison with Similar Compounds
Benzenesulfonyl chloride: The parent compound without the ethyl and methyl substitutions.
Toluene-4-sulfonyl chloride: A similar compound with a methyl group at the 4 position of the benzene ring.
2,4-Dimethylbenzenesulfonyl chloride: A compound with methyl groups at the 2 and 4 positions of the benzene ring.
Uniqueness: 2-Ethyl-6-methylbenzenesulfonyl chloride is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the selective modification of molecules .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-ethyl-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-3-8-6-4-5-7(2)9(8)13(10,11)12/h4-6H,3H2,1-2H3 |
InChI Key |
YVJZIVVVGXJKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)
![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)


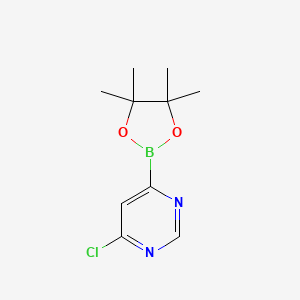
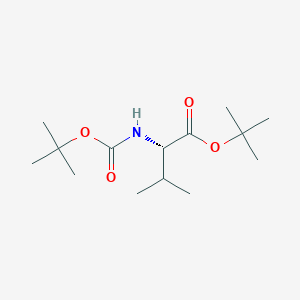


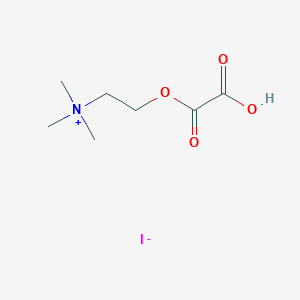

![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
